6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
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Overview
Description
6-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that features a pyrrolo[3,4-d]pyridazine core with a 1,3-benzodioxole substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the 1,3-Benzodioxole Substituent: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the benzodioxole moiety to the pyrrolo[3,4-d]pyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to remove oxygen functionalities or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the benzodioxole or pyrrolo[3,4-d]pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to cell cycle arrest and apoptosis in cancer cells. The benzodioxole moiety can also contribute to its binding affinity and specificity for certain proteins.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one: Known for its antimicrobial activity.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazines: Used in the synthesis of piribedil, a drug for Parkinson’s disease.
Uniqueness
6-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolo[3,4-d]pyridazine core with a benzodioxole substituent makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-10-17-12(3)21(13(4)18(17)11(2)20-19-10)8-14-5-6-15-16(7-14)23-9-22-15/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWJLKBNAWASAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1CC3=CC4=C(C=C3)OCO4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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